N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide
Description
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide is a complex organic compound that contains a tetrahydroquinoline group, which is a type of heterocyclic compound This means it has a ring structure that contains atoms of at least two different elements
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c23-20(19-9-5-13-26-19)22-12-4-6-15-14-16(10-11-18(15)22)21-27(24,25)17-7-2-1-3-8-17/h1-3,5,7-11,13-14,21H,4,6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCZFHVWMCIUJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)N(C1)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2-furoyl chloride with 1,2,3,4-tetrahydroquinoline in the presence of a base to form the intermediate product. This intermediate is then reacted with benzenesulfonyl chloride under specific conditions to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require temperature control to optimize the yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Furan Ring | A five-membered aromatic ring contributing to bioactivity. |
| Tetrahydroquinoline | A bicyclic structure known for diverse biological properties. |
| Sulfonamide Group | Often associated with antibacterial activity and enzyme inhibition. |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group is known for inhibiting various enzymes by mimicking substrates or interacting with active sites.
Scientific Research Applications
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide has several applications across different fields:
Medicinal Chemistry
- Antimicrobial Properties : The compound has been shown to possess antimicrobial activity against various strains of bacteria and fungi. Studies indicate that similar compounds exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Research has indicated that the compound may have anticancer properties due to its ability to inhibit specific enzymes involved in cancer progression. For instance, studies on related compounds have demonstrated cytotoxic activity against colon and breast cancer cell lines .
Drug Development
The unique structural features of this compound make it a promising candidate for drug development. Its ability to inhibit key enzymes involved in disease pathways positions it as a potential therapeutic agent for conditions such as cancer and metabolic disorders.
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial efficacy of this compound revealed significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were determined to be as low as 6.25 µg/mL against certain strains, indicating strong potential as an antimicrobial agent .
Case Study 2: Anticancer Evaluation
In another study focused on the anticancer properties of related compounds, the effectiveness was evaluated against various cancer cell lines including HCT-116 (colon cancer) and MCF-7 (breast cancer). The results showed that compounds with similar structural motifs exhibited significant cytotoxicity, suggesting that this compound could also demonstrate similar effects .
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-furoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide
- N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide
- N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzenesulfonamide
Uniqueness
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide is unique due to its specific structural features, such as the presence of both furoyl and benzenesulfonamide groups
Biological Activity
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to its biological activities, which have been the subject of various studies. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C17H18N2O4S. The compound consists of a furan-2-carbonyl group linked to a tetrahydroquinoline moiety and a benzenesulfonamide group. This combination of functional groups is known to enhance its pharmacological properties.
This compound exhibits its biological activity primarily through the following mechanisms:
- Enzyme Inhibition : The sulfonamide group interacts with enzyme active sites, inhibiting their function. This inhibition can disrupt various biological pathways associated with disease processes.
- Kinase Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases such as Spleen Tyrosine Kinase (SYK), which is implicated in several cancers and autoimmune disorders.
Biological Activities
The compound has shown promise in several biological assays:
- Antimicrobial Activity : Structural analogs have demonstrated significant antimicrobial properties. For instance, related compounds with similar furan and tetrahydroquinoline structures have been reported to exhibit antimicrobial effects.
- Anticancer Potential : The compound's ability to inhibit kinases suggests potential applications in cancer therapy. Studies have indicated that derivatives of tetrahydroquinoline can induce apoptosis in cancer cells through mechanisms involving tubulin polymerization disruption .
- Antioxidant Properties : Some derivatives have also been evaluated for their antioxidant capabilities, which could provide protective effects against oxidative stress-related diseases .
Comparative Studies
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydroquinolin-6-yl] | Similar furan and tetrahydroquinoline structure | Antimicrobial | Enhanced solubility |
| 5-Nitrobenzenesulfonamide | Contains sulfonamide group | Antibacterial | Established clinical use |
| N-(furan-2-carbonyl)-aniline | Simple aniline derivative with carbonyl | Anticancer | Lacks complex structure |
Case Studies and Research Findings
Recent studies focusing on the biological activity of this compound have yielded promising results:
- In Vitro Assays : Various in vitro assays have demonstrated its cytotoxic effects against human cancer cell lines. For example, derivatives have shown IC50 values indicating effective inhibition of cell proliferation in breast cancer cell lines .
- Molecular Docking Studies : Computational studies suggest that the compound binds effectively to target proteins involved in disease pathways. These docking studies reveal potential interactions at critical binding sites that may correlate with observed biological activities.
Q & A
Basic: What synthetic strategies are employed to prepare N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the tetrahydroquinoline core via reductive amination or cyclization of substituted anilines with cyclic ketones. For example, intermediates like 1,2,3,4-tetrahydroquinolin-6-amine are synthesized using LiAlH4 reduction of quinolinones followed by amine protection .
- Step 2: Introduction of the furan-2-carbonyl group via coupling reactions. Acylation with furan-2-carbonyl chloride under basic conditions (e.g., NaH/THF) is common .
- Step 3: Sulfonamide formation using benzenesulfonyl chloride in dichloromethane with a base (e.g., pyridine) to activate the amine .
- Purification: Column chromatography (silica gel, 10% MeOH/CH₂Cl₂) and HPLC (purity >95%) are standard .
Basic: How is structural characterization performed for this compound?
Answer:
Key techniques include:
- 1H/13C NMR: To confirm regiochemistry and substituent positions. For example, aromatic protons in the tetrahydroquinoline ring appear as doublets at δ 6.4–7.2 ppm, while sulfonamide protons show broad singlets near δ 6.5–7.0 ppm .
- Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H]+ peaks). Expected m/z: ~425–450 for this compound .
- IR Spectroscopy: Confirms carbonyl (C=O, ~1650 cm⁻¹) and sulfonamide (S=O, ~1150 cm⁻¹) groups .
Advanced: How can researchers optimize selectivity for neuronal nitric oxide synthase (nNOS) over endothelial (eNOS) or inducible (iNOS) isoforms?
Answer:
Selectivity hinges on structural modifications:
- Aminoalkyl Side Chains: Introducing methylamino or pyrrolidinyl groups at the 1-position of the tetrahydroquinoline scaffold enhances nNOS affinity. For example, N-(1-(2-(methylamino)ethyl)-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide showed >100-fold selectivity for nNOS (IC50 = 15 nM) over eNOS .
- Sulfonamide Substitution: Bulky substituents (e.g., fluorophenyl) on the benzenesulfonamide group reduce eNOS binding due to steric clashes in the smaller eNOS active site .
- Assays: Use recombinant human NOS isoforms in baculovirus-infected Sf9 cells with L-[³H]arginine conversion assays to quantify inhibition .
Advanced: What computational methods are used to predict binding modes and optimize pharmacokinetics?
Answer:
- Molecular Docking (AutoDock/Vina): Models interactions with nNOS heme and tetrahydrobiopterin sites. Key residues (e.g., Trp587, Glu592) form hydrogen bonds with the sulfonamide and furan groups .
- MD Simulations (AMBER/GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories.
- ADMET Prediction (SwissADME): Modifications like reducing logP (<3) via polar groups (e.g., hydroxyl) improve oral bioavailability. For example, replacing methyl with hydroxyethyl increased bioavailability from 18% to 60% .
Advanced: How do researchers resolve discrepancies between in vitro potency and in vivo efficacy?
Answer:
Case study from lead optimization:
- Issue: A compound with IC50 = 20 nM for nNOS in vitro showed poor efficacy in the Chung neuropathic pain model.
- Analysis: Low brain penetration (P-gp efflux ratio >5) and high plasma protein binding (>95%) were identified via MDCK-MDR1 and equilibrium dialysis assays.
- Solution: Adding a tertiary amine (e.g., piperidinyl) reduced P-gp affinity (efflux ratio = 1.2) and improved brain/plasma ratio (0.8 → 2.5) .
Basic: What in vitro assays are used to evaluate biological activity?
Answer:
- NOS Inhibition: Radioactive L-[³H]arginine conversion assay with recombinant human iNOS, eNOS, and nNOS. IC50 values <1 μM indicate high potency .
- Cytotoxicity: MTT assay in HEK293 or SH-SY5Y cells (CC50 >50 μM desired).
- hERG Inhibition: Manual patch-clamp assays to assess cardiac safety (IC50 >30 μM preferred) .
Advanced: How are structure-activity relationship (SAR) studies designed for this compound class?
Answer:
SAR focuses on three regions:
Tetrahydroquinoline Core:
- Position 1: Alkylamino groups (e.g., methylamino, piperidinyl) improve nNOS selectivity .
- Position 6: Electron-withdrawing groups (e.g., nitro, sulfonamide) enhance potency .
Furan-2-carbonyl Group:
- Replacing furan with thiophene increases metabolic stability (t1/2 from 2 → 6 h in rat liver microsomes) .
Benzenesulfonamide:
Advanced: What in vivo models are used to validate therapeutic potential?
Answer:
- Neuropathic Pain (Chung Model): Spinal nerve ligation in rats; efficacy is measured via mechanical allodynia (von Frey test). A 50% reduction in pain response at 10 mg/kg (oral) is significant .
- Pharmacokinetics: IV/PO dosing in Sprague-Dawley rats to calculate AUC, t1/2, and bioavailability. Plasma samples analyzed via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
